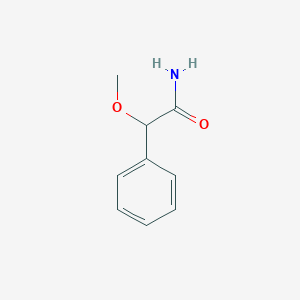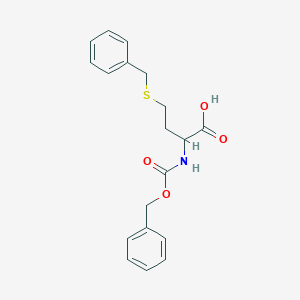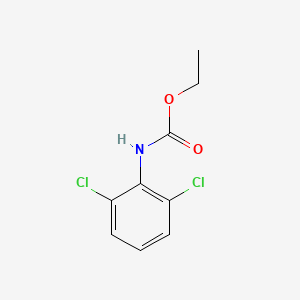![molecular formula C8H10O2 B11940150 (1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one CAS No. 66977-62-6](/img/structure/B11940150.png)
(1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,6R)-8-Metilideno-2-oxabiciclo[4.2.0]octan-7-ona: es un compuesto orgánico bicíclico caracterizado por su estructura única, que incluye un grupo metilideno y un sistema de anillo oxabiciclo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (1S,6R)-8-Metilideno-2-oxabiciclo[4.2.0]octan-7-ona típicamente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Un método común involucra la reacción de Diels-Alder, seguida de pasos de oxidación y ciclación. Las condiciones de reacción a menudo requieren catalizadores y solventes específicos para lograr altos rendimientos y selectividad.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar versiones optimizadas de los métodos de síntesis de laboratorio, con un enfoque en la escalabilidad y la rentabilidad. Los reactores de flujo continuo y las técnicas de purificación avanzadas a menudo se emplean para garantizar la pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
(1S,6R)-8-Metilideno-2-oxabiciclo[4.2.0]octan-7-ona experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción puede convertir el compuesto en diferentes derivados con propiedades alteradas.
Sustitución: Esta reacción puede reemplazar átomos o grupos específicos dentro de la molécula, llevando a nuevos compuestos.
Reactivos y Condiciones Comunes
Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en diversas condiciones.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
Química
En química, (1S,6R)-8-Metilideno-2-oxabiciclo[4.2.0]octan-7-ona se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única lo convierte en un intermedio valioso en la síntesis orgánica.
Biología
En biología, este compuesto se estudia por sus potenciales actividades biológicas. Los investigadores investigan sus interacciones con varios objetivos biológicos para comprender su potencial como agente terapéutico.
Medicina
En medicina, (1S,6R)-8-Metilideno-2-oxabiciclo[4.2.0]octan-7-ona se explora por sus potenciales propiedades farmacológicas. Los estudios se centran en su eficacia y seguridad en el tratamiento de diversas condiciones médicas.
Industria
En la industria, este compuesto se utiliza en el desarrollo de nuevos materiales y productos químicos. Sus propiedades únicas lo hacen adecuado para diversas aplicaciones industriales, incluida la producción de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de (1S,6R)-8-Metilideno-2-oxabiciclo[4.2.0]octan-7-ona involucra su interacción con objetivos moleculares específicos. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a los efectos observados del compuesto. Se realizan estudios detallados para dilucidar estos mecanismos e identificar los objetivos moleculares clave involucrados.
Comparación Con Compuestos Similares
Compuestos Similares
- (1R,2S,6R,7S)-1,4,4,7-Tetrametiltriciclo[5.3.1.0²,⁶]undecan-11-ol
- (-)-Carvona
- (1S,6R)-N-(2-metoxietil)-8,8-dimetilbiciclo[4.2.0]octan-7-amina
Unicidad
En comparación con estos compuestos similares, (1S,6R)-8-Metilideno-2-oxabiciclo[4.2.0]octan-7-ona destaca por sus características estructurales y reactividad específicas. Su sistema de anillo oxabiciclo único y su grupo metilideno confieren propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
66977-62-6 |
|---|---|
Fórmula molecular |
C8H10O2 |
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
(1S,6R)-8-methylidene-2-oxabicyclo[4.2.0]octan-7-one |
InChI |
InChI=1S/C8H10O2/c1-5-7(9)6-3-2-4-10-8(5)6/h6,8H,1-4H2/t6-,8+/m0/s1 |
Clave InChI |
NIMWQZGPSLPGEJ-POYBYMJQSA-N |
SMILES isomérico |
C=C1[C@@H]2[C@H](C1=O)CCCO2 |
SMILES canónico |
C=C1C2C(C1=O)CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940077.png)


![1-Oxaspiro[4.5]decan-6-one](/img/structure/B11940088.png)

![Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11940105.png)






![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;3-hydroxybutanoic acid](/img/structure/B11940174.png)
